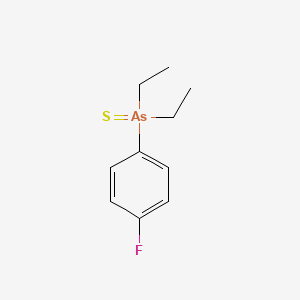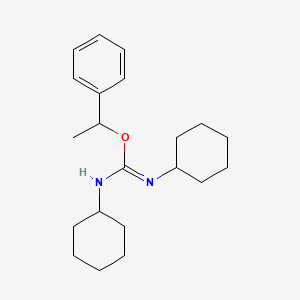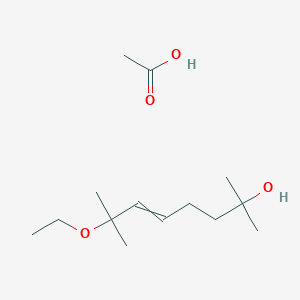![molecular formula C9H14NO3P B14639664 Dimethyl [(2-aminophenyl)methyl]phosphonate CAS No. 54006-10-9](/img/structure/B14639664.png)
Dimethyl [(2-aminophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethoxyphosphinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phosphinyl group attached to the methyl group, which is further connected to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethoxyphosphinyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields.
Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) using sodium hydroxide as a base.
Industrial Production Methods
Industrial production of 2-[(Dimethoxyphosphinyl)methyl]aniline may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethoxyphosphinyl)methyl]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further functionalized.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Primary and secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(Dimethoxyphosphinyl)methyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Dimethoxyphosphinyl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a wide range of applications in the chemical industry.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom, used in the synthesis of dyes and pharmaceuticals.
Phosphonated Aniline Derivatives: Compounds with phosphonated groups attached to the aniline ring, used in various industrial applications.
Uniqueness
2-[(Dimethoxyphosphinyl)methyl]aniline is unique due to the presence of the dimethoxyphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
54006-10-9 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C9H14NO3P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 |
InChI Key |
JDOZNHBYRZNGEG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


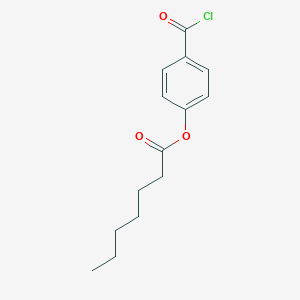
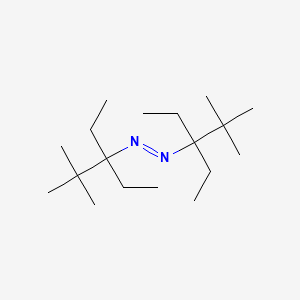
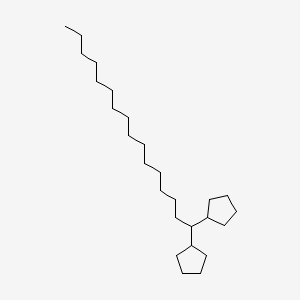

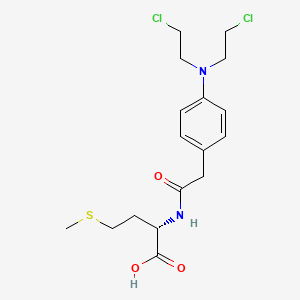

![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)



